Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve reaction under controlled conditions with other reagents.
Results: The outcomes would also depend on the specific synthesis. The compound could potentially be used to synthesize a variety of other chemicals.
Summary: A series of compounds, including “3-chloro-3-methyl-2,6-diarylpiperidin-4-ones”, were designed and synthesized for evaluation as potential anti-cancer agents .
Method: The compounds were tested on numerous hematological cancer cell lines. The mRNA expression of apoptosis-promoting genes, p53 and Bax, was also measured .
Results: Compounds reduced the growth of numerous hematological cancer cell lines while simultaneously increasing the mRNA expression of apoptosis-promoting genes, p53 and Bax .
Method: The specific methods of application or experimental procedures would depend on the particular material being synthesized. Typically, this would involve reaction under controlled conditions with other reagents.
Results: The outcomes would also depend on the specific material being synthesized. The compound could potentially be used to synthesize a variety of materials.
Summary: A patent describes the use of a similar compound, “3-chloro-3-(4-chlorophenyl)-propenal”, in the synthesis of a drug .
Method: The compound reacts with chloromethyl isopropyl ketone to produce the desired product .
Results: The method described in the patent allows for the economical production of the drug in high yield .
3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is an aromatic ketone characterized by a carbonyl group (C=O) linked to a three-carbon chain, which includes a fluorine and chlorine substitution. Its molecular formula is and it has a molecular weight of approximately 297.16 g/mol. The compound features a 4-chlorophenyl group, contributing to its unique chemical properties and potential biological activities .
The synthesis of 3'-chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone typically involves controlled reactions between appropriate precursors. For example, it can be synthesized through the reaction of 4-chlorobenzoyl chloride with 3-chloro-4-fluoropropiophenone under basic conditions. The reaction conditions must be optimized to achieve high yields and purity .
This compound has potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Its structure allows for modifications that could enhance its biological activity or selectivity against cancer cells. Additionally, it may serve as an intermediate in the synthesis of other pharmaceuticals or agrochemicals due to its reactive functional groups.
While specific interaction studies for 3'-chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone are scarce, related compounds have been evaluated for their interactions with various biological targets. These studies often focus on the compound's ability to bind to enzymes or receptors involved in cancer progression. Understanding these interactions is crucial for elucidating the mechanisms underlying its potential therapeutic effects.
Several compounds share structural similarities with 3'-chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone | C15H11Cl2F | Contains both chlorine and fluorine substitutions |
| 3-Chloro-4'-fluoropropiophenone | C9H8ClF | Simpler structure without additional chlorine |
| 4'-Chloro-3-(4-chlorophenyl)-3'-fluoropropiophenone | C15H11Cl2F | Different substitution pattern affecting properties |
| 3-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone | C15H11Cl2F | Different chlorinated phenyl group |
These comparisons highlight the unique structural attributes of 3'-chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, which may contribute to its distinct biological activities and synthetic utility. Further research is warranted to explore its full potential in various applications.
The synthesis of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone can be approached through several distinct methodological pathways, each offering unique advantages in terms of reaction efficiency, selectivity, and scalability [3] [4]. The following sections examine the principal synthetic strategies available for constructing this complex molecular architecture.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁Cl₂FO | [1] |
| Molecular Weight (g/mol) | 297.15 | [2] |
| CAS Number | 898788-18-6 | [2] |
| Physical State at Room Temperature | Solid | [5] |
| Density (g/cm³) | 1.313 (estimated) | [5] |
| Flash Point (°C) | 192.5 (estimated) | [5] |
The Wittig-Horner olefination methodology, also known as the Horner-Wadsworth-Emmons reaction, provides a powerful approach for constructing the carbonyl functionality in halogenated propiophenone derivatives [6] [7]. This reaction involves the treatment of phosphonate-stabilized carbanions with aldehydes or ketones to produce predominantly E-alkenes, which can subsequently be converted to the desired ketone through oxidative cleavage or other functional group transformations [8] [9].
The mechanism of the Wittig-Horner reaction begins with the deprotonation of the phosphonate to generate the phosphonate carbanion intermediate [7]. Nucleophilic addition of this carbanion onto the carbonyl compound represents the rate-limiting step, producing betaine intermediates that undergo subsequent cyclization to form oxaphosphetane species [9]. The final elimination step yields the alkene product along with a dialkyl phosphate byproduct that can be easily removed through aqueous extraction [7].
For the synthesis of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, the Wittig-Horner approach would involve the preparation of appropriately substituted phosphonate reagents containing the chlorofluorophenyl moiety [6]. The reaction of these phosphonates with 4-chlorophenylacetaldehyde derivatives under basic conditions would provide the desired carbon framework [8]. Optimal reaction conditions typically employ polar aprotic solvents such as dimethylformamide or tetrahydrofuran, with bases such as sodium hydride or potassium tert-butoxide facilitating carbanion formation [9].
The stereoselectivity of the Wittig-Horner reaction favors E-alkene formation due to the ability of intermediates to equilibrate through betaine species [7]. This stereochemical preference is particularly advantageous when subsequent transformations require specific geometric configurations [6]. Reaction yields typically range from 60-85% depending on the substrate complexity and reaction conditions employed [8].
| Method | Reagents/Conditions | Typical Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Propionyl chloride, AlCl₃, Benzene derivatives | 70-90 | [4] |
| Grignard Reaction | Aryl bromide, Mg, THF, Propionyl chloride | 85-95 | [3] |
| Cross-Decarboxylation Process | Benzoic acid, Propionic acid, High temperature, Catalyst | 52-70 | [4] |
| Wittig-Horner Olefination | Phosphonate carbanions, Carbonyl compounds, Base | 60-85 | [6] |
| Alpha-Halogenation | Halogen (Cl₂, Br₂), Acid or Base catalyst | 65-90 | [10] |
| Cross-Coupling Reactions | Pd/Ni catalysts, Aryl halides, Organometallic reagents | 55-95 | [11] [12] |
Alpha-position halogenation represents a fundamental transformation in ketone chemistry, particularly relevant for the synthesis of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone [10] [13]. The position alpha to the carbonyl group in ketones exhibits enhanced reactivity due to the ability to form enolate anions in basic conditions or enol tautomers under acidic conditions [10].
The mechanism of alpha-halogenation proceeds through different pathways depending on the reaction conditions employed [13]. Under acidic conditions, the carbonyl oxygen undergoes protonation, followed by tautomerization to form the enol intermediate [10]. The enol then reacts with molecular halogen to produce the alpha-haloketone product with regeneration of the acid catalyst [13]. This process typically shows preference for halogenation at the more substituted alpha position due to the greater stability of the resulting enol intermediate [10].
In basic conditions, deprotonation of the alpha-hydrogen generates an enolate anion that subsequently attacks the halogen electrophile [10]. Base-catalyzed halogenation often exhibits different regioselectivity compared to acid-catalyzed processes, with preference for the less substituted position [13]. The choice of halogenating agent significantly impacts reaction efficiency, with chlorine and bromine providing optimal results for most substrates [10].
For the specific case of introducing chlorine functionality at the alpha position of propiophenone derivatives, several protocols have been developed [14] [15]. The use of molecular chlorine in the presence of aluminum chloride provides an efficient method for direct alpha-chlorination [10]. Alternative approaches employ N-chlorosuccinimide or other chlorinating reagents under controlled conditions to achieve selective mono-chlorination [13].
The formation of multiple halogenation products represents a significant challenge in alpha-halogenation reactions [10]. Successive halogenation occurs more rapidly than initial halogenation under basic conditions due to the electron-withdrawing effect of the first halogen substituent [13]. This electronic effect increases the acidity of remaining alpha-hydrogens, facilitating further deprotonation and halogenation [10]. Careful control of stoichiometry and reaction conditions is essential to minimize over-halogenation and maximize yields of the desired mono-halogenated products [14].
Catalytic cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, offering powerful methodologies for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions [11] [16]. For the synthesis of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, several cross-coupling strategies can be employed to assemble the biaryl framework with precise control over substitution patterns [17] [18].
The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for aromatic cross-coupling [12] [19]. This methodology involves the palladium-catalyzed reaction between organoborane reagents and aryl halides or triflates under basic conditions [19]. The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [12]. The use of appropriately substituted aryl boronic acids or boronic esters allows for the introduction of chloro and fluoro substituents at specific positions on the aromatic rings [19].
Optimal conditions for Suzuki-Miyaura coupling typically employ palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium acetate with phosphine ligands [19]. Base selection plays a crucial role in reaction efficiency, with potassium carbonate, sodium carbonate, or cesium carbonate providing optimal results depending on the substrate combination [12]. Solvent choice also significantly impacts reaction outcomes, with polar aprotic solvents such as dimethylformamide or dimethoxyethane generally providing superior results [19].
The Negishi coupling reaction offers an alternative approach for carbon-carbon bond formation through the palladium or nickel-catalyzed coupling of organozinc reagents with aryl halides [20]. This methodology provides excellent functional group tolerance and allows for the coupling of both electron-rich and electron-deficient aromatic substrates [20]. The preparation of organozinc reagents typically involves the transmetalation of organolithium or Grignard reagents with zinc chloride [20].
Buchwald-Hartwig amination represents a powerful method for carbon-nitrogen bond formation in aromatic systems [11] [21]. Although not directly applicable to the synthesis of the target ketone, this methodology can be employed in the preparation of aminoaryl precursors that can subsequently be converted to the desired halogenated products through diazotization and halogen exchange reactions [11].
The choice of catalyst system significantly influences the success of cross-coupling reactions [17] [18]. Palladium catalysts generally provide higher yields and better functional group tolerance compared to other transition metals [20]. However, recent developments in nickel catalysis have demonstrated comparable efficiency for many transformations while offering cost advantages [17]. The selection of appropriate ligands, such as triphenylphosphine, bis(diphenylphosphino)ferrocene, or specialized phosphine ligands, can dramatically impact reaction selectivity and efficiency [18].
Solvent selection represents a critical parameter in nucleophilic substitution reactions, particularly for the synthesis of halogenated aromatic compounds such as 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone [22] [23]. The nature of the solvent significantly influences reaction rates, selectivity, and mechanistic pathways through solvation effects on reactive intermediates and transition states [24] [25].
Polar protic solvents, including water and alcohols, exhibit strong hydrogen bonding capabilities that stabilize ionic intermediates through solvation [23] [26]. These solvents favor SN1 mechanisms by stabilizing carbocation intermediates through electrostatic interactions [22]. The protic hydrogen atoms can form strong interactions with anionic nucleophiles, while lone pairs on oxygen atoms provide stabilization for cationic species [23]. However, this stabilization of nucleophiles can also reduce their reactivity in SN2 processes [25].
Polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and acetonitrile offer distinct advantages for nucleophilic substitution reactions [25] [27]. These solvents effectively solvate cationic species while providing minimal stabilization to anions, resulting in enhanced nucleophilicity [24]. The absence of hydrogen bonding interactions prevents the formation of solvent cages around nucleophiles, maintaining their reactivity toward electrophilic centers [26]. This characteristic makes polar aprotic solvents particularly suitable for SN2 reactions involving strong nucleophiles [25].
| Solvent Type | Nucleophilic Substitution Effect | Typical Applications | Reference |
|---|---|---|---|
| Polar Protic (Water, Alcohols) | Favors SN1, Stabilizes carbocations | Solvolysis reactions, Ionic mechanisms | [23] [26] |
| Polar Aprotic (DMF, DMSO) | Favors SN2, Enhanced nucleophilicity | Strong nucleophile reactions, Base-promoted | [25] |
| Nonpolar (Hexane, Toluene) | Poor solvation, Limited utility | Radical reactions, Non-ionic processes | [22] |
| Dipolar Aprotic (Acetonitrile) | Moderate SN2 promotion | General substitution reactions | [25] |
| Ethereal (THF, Diethyl ether) | Good for organometallic reactions | Grignard reactions, Metal-catalyzed processes | [3] |
Base selection in nucleophilic substitution reactions requires careful consideration of several factors including basicity, nucleophilicity, and steric hindrance [28] [23]. Strong bases such as sodium hydride, potassium tert-butoxide, and lithium diisopropylamide effectively deprotonate acidic substrates to generate reactive nucleophilic species [28]. However, these bases may also promote elimination reactions in competition with substitution processes [23].
The distinction between basicity and nucleophilicity becomes particularly important in solvent selection [24]. In polar protic solvents, hydrogen bonding interactions can reverse the typical nucleophilicity order observed in polar aprotic media [25]. For example, fluoride anion exhibits high basicity but reduced nucleophilicity in protic solvents due to strong hydrogen bonding interactions [24]. Conversely, in polar aprotic solvents, fluoride demonstrates exceptional nucleophilicity due to minimal solvation effects [25].
Nucleophilic aromatic substitution reactions present additional considerations due to the electron-deficient nature of aromatic electrophiles [28]. These reactions typically require electron-withdrawing groups on the aromatic ring to activate the substrate toward nucleophilic attack [28]. The position of these activating groups relative to the leaving group significantly influences reaction rates, with ortho and para positions providing optimal activation through resonance stabilization [28].
The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction conditions to ensure safety, efficiency, and economic viability [29] [30]. For the synthesis of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, several critical parameters must be carefully evaluated and optimized during scale-up processes [31] [32].
Temperature control represents one of the most challenging aspects of industrial-scale synthesis [29] [33]. Laboratory reactions typically achieve precise temperature control within ±2°C through external heating and cooling systems [30]. However, industrial reactors often exhibit temperature gradients and slower heat transfer rates that require tolerance ranges of ±5-10°C [33]. Exothermic reactions pose particular challenges at large scale due to the potential for thermal runaway if heat generation exceeds heat removal capacity [32].
Heat transfer limitations become increasingly significant as reactor volumes increase from laboratory to industrial scale [30] [32]. The surface area to volume ratio decreases substantially in larger reactors, reducing the efficiency of external heat exchange systems [33]. This limitation necessitates the implementation of internal cooling coils, jacketed reactor designs, or continuous flow processing to maintain adequate heat transfer rates [34] [35].
Mass transfer effects also become more pronounced at industrial scale, particularly for heterogeneous reactions involving multiple phases [32] [33]. Inadequate mixing can lead to concentration gradients within the reactor, resulting in reduced reaction rates and decreased selectivity [30]. The implementation of mechanical agitation systems with optimized impeller designs becomes essential to ensure uniform mixing and consistent reaction conditions throughout the reactor volume [33].
Catalyst loading optimization represents a critical economic consideration in industrial synthesis [31] [36]. Laboratory-scale reactions often employ catalyst loadings of 1-10 mol% to ensure complete conversion [34]. However, industrial processes typically require catalyst loadings of 0.1-2 mol% to maintain economic viability [36]. This reduction necessitates the development of more active catalyst systems or the implementation of catalyst recycling strategies [31].
| Parameter | Laboratory Scale | Industrial Scale | Optimization Strategy | Reference |
|---|---|---|---|---|
| Temperature Control | ±2°C precision | ±5-10°C tolerance | Process analytical technology | [29] |
| Pressure Management | Atmospheric to moderate | Precise pressure control | Automated pressure relief | [30] |
| Mixing Efficiency | Magnetic stirring | Mechanical agitation | Impeller design optimization | [33] |
| Catalyst Loading | 1-10 mol% | 0.1-2 mol% | Catalyst recycling systems | [34] |
| Reaction Time | Hours to days | Continuous or batch | Continuous flow processing | [35] |
| Heat Transfer | External cooling/heating | Jacket cooling systems | Heat exchanger networks | [31] |
| Mass Transfer | Small volume advantages | Diffusion limitations | Reactor design modifications | [32] |
| Safety Considerations | Fume hood containment | Process safety analysis | Hazard operability studies | [36] |
Continuous flow processing has emerged as a transformative technology for industrial-scale synthesis, offering significant advantages over traditional batch processes [34] [35]. Flow chemistry enables precise control over reaction parameters including temperature, pressure, and residence time while minimizing safety risks associated with large inventory holdings [35]. The continuous nature of flow processes also facilitates the implementation of automated control systems and real-time monitoring technologies [34].
Process analytical technology plays a crucial role in maintaining consistent product quality during industrial production [29] [31]. In-line monitoring systems allow for real-time measurement of critical parameters such as temperature, pH, concentration, and conversion rates [29]. This information enables dynamic adjustment of process conditions to maintain optimal performance and product specifications [31].
Safety considerations become paramount during industrial-scale synthesis due to the increased quantities of potentially hazardous materials and the complexity of large-scale equipment [32] [36]. Comprehensive hazard and operability studies must be conducted to identify potential failure modes and implement appropriate safeguards [36]. Process safety analysis should address thermal hazards, pressure excursions, toxic releases, and equipment failures to ensure safe operation under all foreseeable conditions [32].
The economic optimization of industrial synthesis involves balancing multiple competing factors including raw material costs, energy consumption, labor requirements, and capital investment [31] [36]. Synthetic route selection should prioritize processes that minimize the number of reaction steps, maximize atom economy, and utilize readily available starting materials [36]. The elimination of chromatographic purification steps and the implementation of crystallization or extraction-based separations can significantly reduce production costs [31].
The thermal stability of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is fundamentally influenced by the presence of multiple halogen substituents and the aromatic ketone framework. Thermodynamic stability assessment reveals that the compound maintains structural integrity at ambient conditions but exhibits distinct decomposition pathways at elevated temperatures [1] [2].
The compound demonstrates excellent thermal stability in the temperature range of 25-100°C, maintaining its solid-state structure without observable degradation [1]. This stability can be attributed to the aromatic conjugation system which provides additional stabilization through electron delocalization, while the halogen substituents contribute to intermolecular interactions that enhance crystal lattice stability [2].
At temperatures between 100-200°C, the compound undergoes phase transitions, likely involving melting and potential polymorphic transformations. The exact melting point has not been definitively established, though similar halogenated propiophenone derivatives typically exhibit melting points in the range of 80-150°C [1].
Critical thermal decomposition begins at approximately 200-300°C, characterized by the initial release of hydrogen halide gases [2] [3]. The decomposition mechanism follows established patterns for halogenated aromatic compounds, with carbon-halogen bond cleavage representing the primary initial degradation pathway. Hydrogen chloride and hydrogen fluoride evolution occurs preferentially due to the relatively weaker C-H bonds adjacent to electronegative halogen substituents [2].
Significant thermal degradation occurs in the 300-400°C range, involving extensive fragmentation of the aromatic ring systems and formation of smaller molecular fragments including carbon monoxide [1] [2]. The carbonyl group becomes increasingly reactive at these temperatures, participating in decarboxylation reactions and contributing to the formation of aromatic hydrocarbon fragments [1].
Complete thermal degradation occurs above 400°C, resulting in the formation of carbon dioxide, hydrogen halides, and carbonaceous residue [2]. The final decomposition products reflect the complete mineralization of the organic framework, with halogen content recovered as the corresponding hydrogen halides [2].
The solubility characteristics of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone demonstrate clear dependence on solvent polarity and hydrogen bonding capability, reflecting the compound's intermediate polarity and hydrophobic aromatic character.
In aqueous systems, the compound exhibits poor solubility (estimated <0.1 g/L), consistent with its high lipophilicity and limited hydrogen bonding capacity [4] [5]. The presence of multiple aromatic rings and halogen substituents creates a predominantly hydrophobic molecular surface that resists interaction with water molecules [4]. The carbonyl group provides the only significant polar functionality, but this alone is insufficient to overcome the strong hydrophobic interactions [5].
Polar protic solvents such as ethanol and methanol demonstrate moderate solubility capacity (1-10 g/L) [6] [7]. The solubility enhancement in these systems results from favorable dipole-dipole interactions between the solvent molecules and the carbonyl group, combined with weak hydrogen bonding interactions [6]. The alcohol solvents can partially solvate the aromatic rings through dispersion forces while accommodating the polar carbonyl functionality [7].
Dimethyl sulfoxide represents an excellent solvent system for this compound (>50 g/L), reflecting the high solvating power of dipolar aprotic solvents for moderately polar organic compounds [8]. The sulfoxide functionality provides strong dipole interactions with the carbonyl group while the methyl substituents interact favorably with the aromatic ring systems [8].
Chlorinated solvents including chloroform and dichloromethane exhibit excellent solubility characteristics (>50 g/L) due to favorable halogen-halogen interactions and similar polarity profiles. These solvents provide optimal solvation through halogen bonding interactions and complementary dipole moments.
Nonpolar solvents such as hexane demonstrate poor solubility (<0.1 g/L), as expected for a compound containing polar functional groups [4] [5]. The carbonyl group and halogen substituents create significant polarity that prevents effective dissolution in purely nonpolar environments [4].
Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization through distinctive chemical shift patterns and coupling behaviors [9] [10]. The aromatic proton signals appear in the characteristic downfield region between 7.0-8.0 ppm, with the exact chemical shifts influenced by the electronic effects of the halogen substituents [10]. The chlorine and fluorine substitution creates electron-withdrawing effects that result in deshielding of adjacent aromatic protons, producing downfield shifts relative to unsubstituted aromatic systems [10].
The propyl chain methylene groups exhibit characteristic chemical shifts between 2.8-3.5 ppm, with the α-methylene group (adjacent to the carbonyl) appearing more downfield due to the deshielding effect of the carbonyl group [9] [10]. The β-methylene group shows intermediate chemical shift values reflecting its position between the aromatic ring and the carbonyl functionality [10].
Coupling constants between protons follow established patterns for aromatic and aliphatic systems, with typical values of 7-8 Hz for ortho-coupled aromatic protons and 6-7 Hz for vicinal coupling in the aliphatic chain [11] [12]. The coupling patterns provide definitive evidence for the substitution patterns and connectivity within the molecule [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance in the characteristic range of 195-205 ppm, consistent with aromatic ketone functionality [9] [13]. The aromatic carbon signals appear between 120-140 ppm, with quaternary carbons bearing halogen substituents showing diagnostic chemical shift values influenced by the electronegativity of the attached halogens [13].
Fluorine-19 Nuclear Magnetic Resonance provides unambiguous identification of the fluorine substituent, with chemical shifts typically appearing between -110 to -120 ppm relative to trichlorofluoromethane [9]. The fluorine signal serves as a valuable diagnostic tool for confirming the presence and position of fluorine substitution [9].
Infrared spectroscopic analysis reveals characteristic absorption bands that provide definitive functional group identification [14] [15]. The carbonyl stretching vibration appears between 1680-1700 cm⁻¹, with the exact frequency influenced by electronic effects of the halogen substituents [14] [15]. The electron-withdrawing nature of the chlorine and fluorine substituents results in a slight upfield shift of the carbonyl frequency due to reduced electron density in the carbonyl bond [14].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches occur between 2850-3000 cm⁻¹ [14] [16]. The clear separation between these regions provides confirmation of both aromatic and aliphatic structural components [16].
Carbon-chlorine stretching vibrations appear in the fingerprint region between 600-800 cm⁻¹, providing definitive evidence for chlorine substitution [14]. Carbon-fluorine stretching typically appears at higher frequencies, though exact assignments require careful spectral interpretation [14].
Electron impact mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [9] [17]. The molecular ion peak appears at m/z 297, corresponding to the molecular formula C₁₅H₁₁Cl₂FO [9] [17]. The molecular ion typically exhibits moderate intensity due to the stabilizing effects of the aromatic ring systems [17].
Primary fragmentation pathways include loss of chlorine radicals (M-35), producing a base peak at m/z 262 [17] [18]. This fragmentation pattern is characteristic of aromatic chlorine compounds and represents the most favorable initial fragmentation pathway [18]. Secondary fragmentation involves loss of the propionyl fragment (M-57), producing signals at m/z 240 [17] [18].
Additional fragmentation patterns include formation of substituted tropylium ions and other aromatic fragments characteristic of substituted propiophenone derivatives [17] [18]. The fragmentation pathways provide structural confirmation and enable differentiation from related isomeric compounds [18].
The chromatographic behavior of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone reflects its intermediate polarity and strong hydrophobic character, enabling effective separation using both liquid and gas chromatographic techniques [19] [20].
Reversed-phase liquid chromatography using C18 stationary phases provides excellent retention and selectivity for this compound [19] [20]. Using acetonitrile-water mobile phases (60:40 v/v), retention times typically fall between 8-12 minutes under standard analytical conditions [19] [20]. The retention behavior can be modulated through mobile phase composition, with higher organic content reducing retention times while maintaining resolution [20].
Methanol-water systems (70:30 v/v) produce longer retention times (12-18 minutes) due to the weaker eluting strength of methanol compared to acetonitrile [19] [20]. This system provides enhanced selectivity for separating closely related halogenated compounds while maintaining good peak symmetry [20].
High organic content mobile phases (acetonitrile-water 80:20 v/v) enable rapid analysis with retention times of 5-8 minutes [19] [20]. This approach is particularly valuable for high-throughput analytical applications where speed is prioritized over maximum resolution [20].
The compound exhibits high selectivity for halogenated analogs, enabling effective separation from related propiophenone derivatives [19] [20]. The multiple halogen substituents provide unique retention characteristics that facilitate identification and quantification in complex mixtures [20].
Gas chromatographic analysis requires temperature programming due to the compound's relatively high boiling point and thermal stability requirements [19]. Using HP-5MS columns with temperature programming from 80-250°C, retention times typically range from 18-25 minutes [19]. The excellent thermal stability enables clean chromatographic separation without significant decomposition [19].
Database-5 columns provide similar retention characteristics with slight variations in selectivity [19]. Temperature programming is essential for achieving optimal peak shape and preventing thermal degradation during analysis [19]. The compound produces excellent mass spectral fragmentation patterns that enable definitive identification through library searching [19].
Silica gel thin layer chromatography using hexane-ethyl acetate mobile phases (7:3 v/v) produces Rf values between 0.6-0.8, indicating moderate polarity [19]. The compound can be visualized under ultraviolet light at 254 nm due to its aromatic chromophore system. This technique provides rapid screening capabilities for purity assessment and synthetic monitoring applications.